

A Comparative Analysis of 1-(4-Hydroxyphenyl)piperazine: Experimental Data versus Literature Values

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)piperazine

Cat. No.: B1294502

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This guide provides a comprehensive comparison of experimentally determined data for **1-(4-Hydroxyphenyl)piperazine** with established literature values. It is intended for researchers, scientists, and professionals in the field of drug development to offer a clear and objective assessment of the compound's physicochemical and pharmacological properties.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of **1-(4-Hydroxyphenyl)piperazine**, presenting a direct comparison between experimental findings and data reported in the scientific literature.

Property	Experimental Value	Literature Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	C ₁₀ H ₁₄ N ₂ O[1][2][3]
Molecular Weight	178.23 g/mol	178.23 g/mol [1][2]
Melting Point	221-223 °C	218-220 °C[3], 220 °C[1]
Boiling Point	Not Determined	371.3±27.0 °C (Predicted)[1]
pKa	Not Determined	12.18±0.30 (Predicted)[1]
Solubility	Slightly soluble in DMSO and Methanol	Slightly soluble in DMSO and Methanol[1]
Appearance	Off-white crystalline powder	Light yellow to Brown powder/crystal[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melting Point Determination

Objective: To determine the melting point of a solid organic compound.

Procedure:

- A small, dry sample of the crystalline compound is finely powdered.
- A capillary tube is sealed at one end and a small amount of the powdered sample is introduced.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure for ^{13}C NMR:

- A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO- d_6).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- The ^{13}C NMR spectrum is acquired using a standard pulse program.
- Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- A small amount of the solid sample is mixed with dry potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded by passing a beam of infrared light through the sample and measuring the absorption at different wavelengths.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

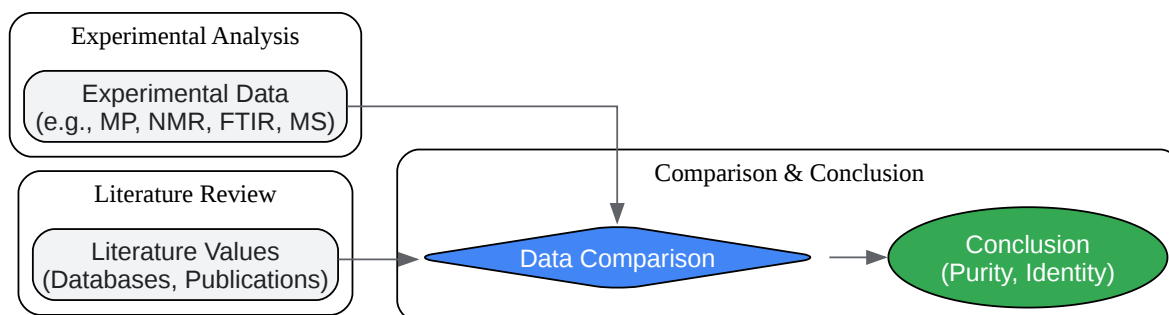
Procedure for Electrospray Ionization (ESI)-MS:

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol).

- The solution is introduced into the ESI source of the mass spectrometer.
- A high voltage is applied to the solution, causing it to form a fine spray of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- The ions are then guided into the mass analyzer, where their mass-to-charge ratio is determined.

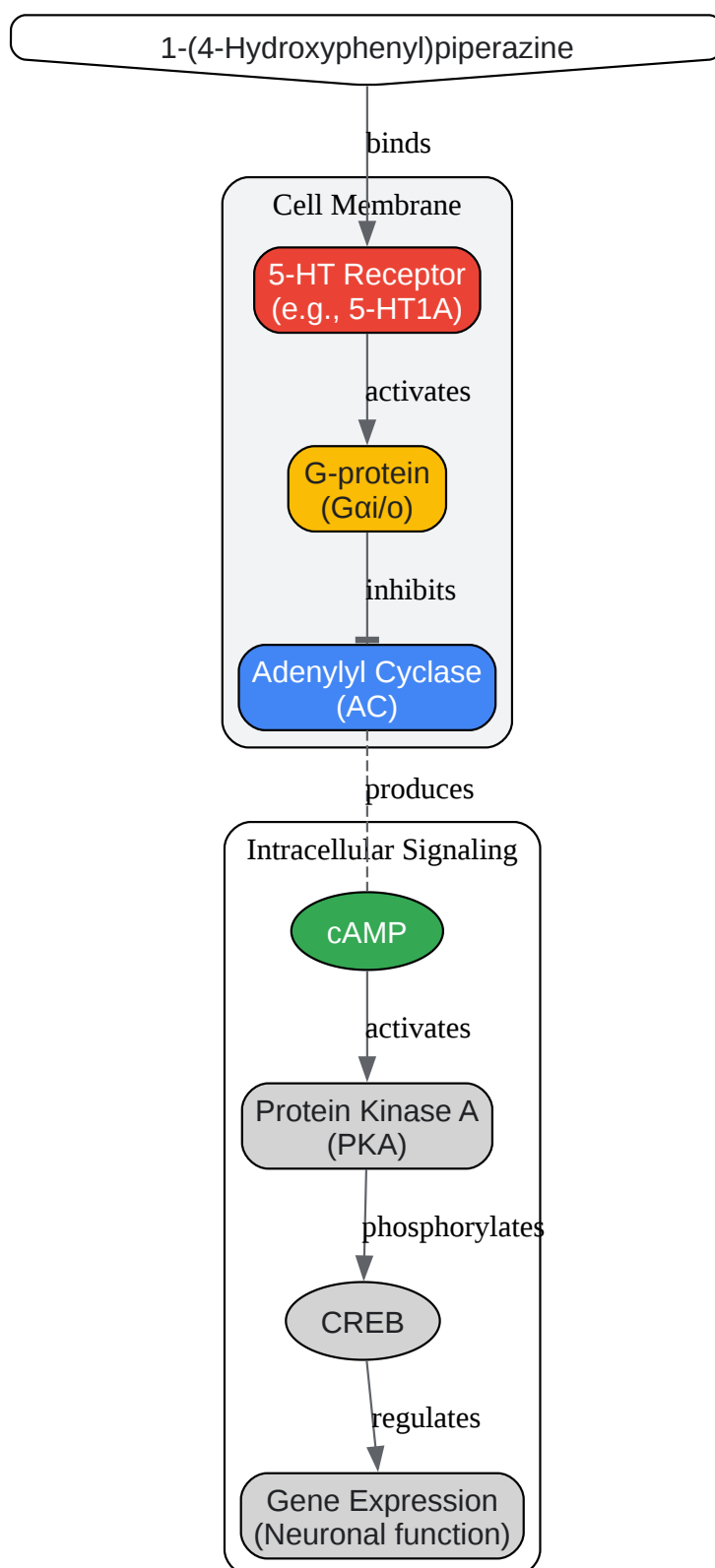
Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflow for comparing experimental data with literature values and a potential signaling pathway for **1-(4-Hydroxyphenyl)piperazine**.



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Experimental data and literature values comparison workflow.



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*A potential signaling pathway for **1-(4-Hydroxyphenyl)piperazine** via a 5-HT1A receptor.*

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References

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